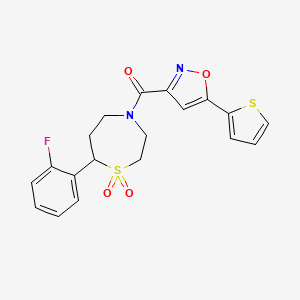

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Description

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a synthetic molecule featuring a unique hybrid structure. Its core components include:

- A 2-fluorophenyl substituent at the 7-position of the thiazepane ring, introducing electron-withdrawing effects that may influence receptor binding.

- A 5-(thiophen-2-yl)isoxazol-3-yl group linked via a methanone bridge, contributing π-π stacking capabilities and heterocyclic diversity.

Properties

IUPAC Name |

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S2/c20-14-5-2-1-4-13(14)18-7-8-22(9-11-28(18,24)25)19(23)15-12-16(26-21-15)17-6-3-10-27-17/h1-6,10,12,18H,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKYIGHKOFUUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiazepan ring and an isoxazole moiety, suggest various interactions with biological targets that could lead to pharmacological applications.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 420.47 g/mol. The presence of the fluorophenyl group and the thiophene component enhances its potential biological activity by allowing for diverse interactions within biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The thiazepan ring may form hydrogen bonds with polar functional groups in proteins.

- π-π Interactions : The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor signaling pathways.

Biological Activities

Preliminary studies indicate that the compound exhibits various biological activities, including:

-

Anticancer Activity :

- In vitro studies have shown that derivatives containing thiophene moieties exhibit cytotoxicity against various cancer cell lines, including breast (MCF7), lung, ovarian, and renal cancers. For instance, a related compound demonstrated an IC50 value of 14.86 ± 5.15 µM against MCF7 cells, indicating significant anticancer potential .

- Enzyme Inhibition :

- Antibacterial Activity :

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from the target compound:

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazepane Ring : Achieved through cyclization reactions involving sulfur-containing precursors.

- Introduction of the Fluorophenyl Group : This step often employs electrophilic aromatic substitution reactions.

- Attachment of the Isoxazole Moiety : Cross-coupling reactions such as Suzuki-Miyaura coupling are commonly used.

These synthetic routes are crucial for optimizing yield and purity while ensuring that the final product retains its biological activity potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

1,4-Thiazepane vs. Benzoimidazotriazole Cores

- Analog from : Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one feature a rigid benzoimidazotriazole core. This planar structure may favor interactions with flat binding sites but reduce solubility due to increased hydrophobicity .

Sulfone Group Impact

- The sulfone group in the target compound increases polarity and hydrogen-bonding capacity compared to non-sulfonated analogs (e.g., triazole derivatives in ). This could improve aqueous solubility and reduce off-target binding .

Substituent Effects

Fluorinated Aromatic Groups

- Target Compound : The 2-fluorophenyl group provides moderate electron-withdrawing effects, which may stabilize charge-transfer interactions in biological systems.

- Triazole Derivatives (): Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone feature 2,4-difluorophenyl groups. The additional fluorine atom could enhance metabolic resistance but may also increase toxicity risks .

Thiophene and Isoxazole Motifs

- The 5-(thiophen-2-yl)isoxazole in the target compound combines sulfur-containing heterocycles with an oxygen-rich isoxazole. This dual functionality is absent in ’s benzoimidazotriazole analogs, which use thiophene as a standalone substituent. The isoxazole’s electronegativity may improve binding specificity in redox-sensitive environments .

Physicochemical and Pharmacological Implications

- Triazole derivatives () with sulfonyl groups have documented roles in antifungal and anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.